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Compound of Interest

Compound Name: Cochliomycin B

Cat. No.: B15561740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cochliomycin B, a resorcylic acid lactone, has garnered interest within the scientific

community due to its unique structural features and potential biological activity. This guide

provides a comparative analysis of the reported total synthetic routes to this complex natural

product, offering a valuable resource for chemists engaged in natural product synthesis and

medicinal chemistry. The key aspects of two prominent synthetic strategies are detailed below,

supported by experimental data and visual representations of the synthetic pathways.

Comparative Analysis of Synthetic Routes
Two distinct and elegant total syntheses of Cochliomycin B have been reported, one by the

group of Martin G. Banwell and another by the group of Y. Du. Both approaches are convergent

and construct the challenging 14-membered macrolactone from key fragments. However, they

employ different strategic bond disconnections and key reactions for the crucial

macrocyclization step.
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Feature Banwell Synthesis (2015) Du Synthesis (2014)

Overall Strategy

Convergent synthesis involving

the union of three main

building blocks.

Convergent approach

assembling the molecule from

two key fragments.

Key Fragments

An aromatic piece, a C5-C11

fragment, and a C1-C4 side

chain.

A C1-C11 aliphatic chain and a

substituted aromatic precursor.

Macrocyclization
Intramolecular Nozaki-Hiyama-

Kishi (NHK) reaction.

Intramolecular Lactonization

(Yamaguchi

macrolactonization).

Key Reactions

Olefin cross-metathesis, trans-

esterification, Nozaki-Hiyama-

Kishi macrocyclization.

Julia-Kocienski olefination, E-

selective Horner-Wadsworth-

Emmons olefination,

Yamaguchi macrolactonization.

Chiral Pool Starting Materials
Readily available chiral

building blocks.

D-mannose and other chiral

precursors.

Overall Yield

Not explicitly stated for

Cochliomycin B in the primary

reference, but the synthesis of

a related compound was

achieved in a multi-step

sequence.

4.8% overall yield.

Number of Steps (Longest

Linear Sequence)
Approximately 18 steps.

Not explicitly detailed in the

available abstracts, but

described as a concise route.

Experimental Protocols: Key Methodologies
Banwell Synthesis: Nozaki-Hiyama-Kishi (NHK)
Macrocyclization
The pivotal step in the Banwell synthesis is the formation of the 14-membered ring via an

intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. This chromium-mediated coupling forms a
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carbon-carbon bond between a vinyl iodide and an aldehyde.

Protocol for NHK Macrocyclization:

Preparation of the Precursor: The linear precursor possessing a terminal vinyl iodide at one

end and an aldehyde at the other is synthesized through a multi-step sequence, including an

olefin cross-metathesis to install the vinyl iodide.

Reaction Conditions: To a solution of the linear precursor in a suitable solvent (e.g., a mixture

of THF and DMF) is added a chromium(II) salt (typically CrCl₂) and a nickel(II) salt (e.g.,

NiCl₂) as a co-catalyst.

Reaction Execution: The reaction is typically carried out at room temperature under an inert

atmosphere (e.g., argon). The progress of the reaction is monitored by thin-layer

chromatography (TLC).

Work-up and Purification: Upon completion, the reaction is quenched, and the product is

extracted with an organic solvent. The crude product is then purified by column

chromatography on silica gel to afford the macrocyclic product.

Du Synthesis: Yamaguchi Macrolactonization
The Du group's strategy culminates in a Yamaguchi macrolactonization to close the 14-

membered ring. This method is a powerful tool for the formation of large-ring lactones from the

corresponding hydroxy acids.

Protocol for Yamaguchi Macrolactonization:

Preparation of the Seco-Acid: The hydroxy acid precursor is prepared through a convergent

sequence featuring a Julia-Kocienski olefination to construct the C10-C11 double bond.

Formation of the Mixed Anhydride: The seco-acid is treated with 2,4,6-trichlorobenzoyl

chloride in the presence of a tertiary amine base (e.g., triethylamine) in an aprotic solvent

like THF. This reaction forms a highly reactive mixed anhydride.

Intramolecular Cyclization: The resulting solution of the mixed anhydride is then added

dropwise to a solution of 4-dimethylaminopyridine (DMAP) in a large volume of toluene at an
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elevated temperature. The high dilution conditions favor the intramolecular cyclization over

intermolecular polymerization.

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the

solvent is removed under reduced pressure. The residue is then purified by flash column

chromatography to yield the desired macrolactone, Cochliomycin B.

Visualizing the Synthetic Pathways
The following diagrams illustrate the retrosynthetic logic and key transformations in the two

discussed synthetic routes to Cochliomycin B.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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